molecular formula C10H16O3 B1589909 Ethyl 2-(4-oxocyclohexyl)acetate CAS No. 58012-34-3

Ethyl 2-(4-oxocyclohexyl)acetate

Cat. No. B1589909
CAS RN: 58012-34-3
M. Wt: 184.23 g/mol
InChI Key: XHNJFNLTFMAPQB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxocyclohexyl)acetate is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as (4-Oxocyclohex-1-yl)acetic acid ethyl ester and Ethyl 2- (4-oxocyclohex-1-yl)ethanoate .


Synthesis Analysis

The synthesis of Ethyl 2-(4-oxocyclohexyl)acetate involves a reaction with hydrogen chloride in water and acetonitrile at 20°C for 2 hours . .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-oxocyclohexyl)acetate is represented by the formula C10H16O3 . The average mass of the molecule is 184.232 Da and the monoisotopic mass is 184.109940 Da .


Chemical Reactions Analysis

Esters, such as Ethyl 2-(4-oxocyclohexyl)acetate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction, and to different esters through trans-esterification reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(4-oxocyclohexyl)acetate is a liquid at 20°C . It has a specific gravity of 1.06 and a refractive index of 1.45 . The boiling point is 96°C at 0.1 mmHg .

Scientific Research Applications

Enantioselective Reduction

  • Reduction with Baker's Yeast : Ethyl 2-(4-oxocyclohexyl)acetate has been used in enantioselective reductions, particularly by Baker's yeast. This process results in the creation of (2S)-trans-alcohols, (2S)-cis-alcohols, and the unaltered (1S)-ketones with high optical purity (Ganaha et al., 1998).

Synthesis of Oxindoles

  • Desaturative Amination-Cyclization Approach : A method for oxindole synthesis utilizing ethyl 2-(2-oxocyclohexyl)acetates and primary amine building blocks has been developed. This approach involves a dual photoredox–cobalt manifold and has been applied to modify amino acids and pharmaceuticals (Caldora et al., 2021).

Green Chemistry in Pharmaceutical Education

  • Suzuki Coupling Experiments : Ethyl 2-(4-oxocyclohexyl)acetate is relevant in educational settings, specifically in demonstrating green Suzuki coupling reactions. This experiment provides an opportunity for students to explore environmentally friendly synthetic methods and their applications in pharmaceutical chemistry (Costa et al., 2012).

Creation of Novel Compounds

  • Synthesis of Diverse Chemical Structures : Research has shown that reactions involving ethyl 2-(2-oxocyclohexyl)acetate can lead to the creation of various novel compounds such as methanoindoloquinolines and methanoquinazolophthalazines. These compounds have been characterized using NMR spectroscopy and X-ray crystallography (Stájer et al., 2005).

Antimicrobial Applications

  • Creation of Indazole Derivatives : Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has been used in the synthesis of novel indazole bearing oxadiazole derivatives, with studies conducted to assess their antimicrobial activity (Ghelani et al., 2017).

Microbial Production of Ethyl Acetate

  • Sustainable Alternatives in Production : Ethyl acetate, including ethyl 2-(4-oxocyclohexyl)acetate, is significant in the context of sustainable production methods. Research has explored microbial conversion of biomass-derived sugars into ethyl acetate as an environmentally friendly alternative to traditional methods (Zhang et al., 2020).

Crystal and Molecular Structure Studies

  • Understanding Molecular Structures : Investigations into the crystal and molecular structures of compounds related to ethyl 2-(4-oxocyclohexyl)acetate have been conducted. These studies provide insights into the stability and interactions of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Kaur et al., 2012).

Enantioselective Synthesis

  • Synthesis of Ethyl Homopepicolate : Research has demonstrated the high regioselectivity in the synthesis of ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, which is further reduced to (R)-N-protected homopipecolate, a compound of interest in enantioselective synthesis (Karamé et al., 2011).

Discovery of Marine Fungus Compounds

  • Marine Fungus Research : The ethyl acetate extract from the marine fungus Penicillium sp. led to the discovery of new compounds, demonstrating the potential of ethyl 2-(4-oxocyclohexyl)acetate in the exploration of marine natural products (Wu et al., 2010).

Polymerization in Green Chemistry

  • Polymerization Applications : Ethyl 2-(4-oxocyclohexyl)acetate is relevant in the field of polymerization, particularly in the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) using ethyl acetate as a green solvent. This research contributes to advancements in pharmaceutical compatibility and environmental sustainability (Vergaelen et al., 2020).

Safety And Hazards

Ethyl 2-(4-oxocyclohexyl)acetate is considered hazardous. It may cause drowsiness or dizziness, and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

ethyl 2-(4-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNJFNLTFMAPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506223
Record name Ethyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-oxocyclohexyl)acetate

CAS RN

58012-34-3
Record name Ethyl (4-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-oxocyclohexyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (from Step 1, Example 77, 4.71 g, 19.44 mmol) in acetonitrile (45 mL) was added 6N HCl aqueous solution (45 mL). The resulting mixtures was stirred at rt for 2 h and neutralized with solid NaHCO3 to pH 8, extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4. Filtration and evaporation to dryness gave the ketone product as colorless oil (2.97 g, 78.1%).
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
78.1%

Synthesis routes and methods II

Procedure details

50 ml of a 1N aqueous solution of hydrochloric acid was added to a solution of 5.0 g of ethyl 4-oxocyclohexylacetate ethylene acetal, as obtained in Example 58, in 50 ml of acetone. The reaction mixture was stirred for 10 minutes at room temperature, neutralized by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then concentrated by evaporation under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The resulting residue was subjected to column chromatography using 100 g of silica gel with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent, to yield 3.9 g of the title compound as an oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-oxocyclohexylacetate ethylene acetal
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Li - 2013 - search.proquest.com
The sense of smell is initiated when small molecule odorants bind and activate specific subsets of olfactory receptors (ORs) expressed by olfactory sensory neurons (OSNs). The …
Number of citations: 1 search.proquest.com
N Vempala, AJ Shree
Number of citations: 0

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